tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate
Overview
Description
Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is a useful research compound. Its molecular formula is C14H18F3N3O4 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate (CAS No. 1311319-55-7) is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethoxy-substituted phenyl group and a hydroxycarbamimidoyl moiety, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈F₃N₃O₄, with a molecular weight of 349.31 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈F₃N₃O₄ |
Molecular Weight | 349.31 g/mol |
CAS Number | 1311319-55-7 |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycarbamimidoyl group can participate in nucleophilic addition reactions, while the carbamate moiety is susceptible to hydrolysis under varying pH conditions, which may influence its pharmacological profile.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit potential anticancer properties. For instance, derivatives containing hydroxycarbamimidoyl groups have shown promise in inhibiting tumor growth in various cancer models. The trifluoromethoxy substitution may enhance their efficacy by improving solubility and cellular uptake.
Enzyme Inhibition
Research indicates that carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases.
Compound Name | Biological Activity |
---|---|
Tert-butyl N-(2-hydroxyethyl)carbamate | Moderate anti-inflammatory |
Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Antiviral properties |
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate | Potential anticancer activity |
Case Studies
- In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that those with hydroxycarbamimidoyl groups exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Assays : In assays measuring AChE and BChE activity, several carbamate derivatives showed IC50 values within the range of effective inhibitors, suggesting that this compound may similarly inhibit these enzymes.
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDBLHAVOQTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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